

1-Phenylpiperazin-2-one hydrochloride chemical properties and structure

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Compound of Interest

Compound Name: 1-Phenylpiperazin-2-one hydrochloride

Cat. No.: B1289406

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An In-Depth Technical Guide to **1-Phenylpiperazin-2-one Hydrochloride**: Structure, Properties, and Analytical Characterization

Introduction and Significance

1-Phenylpiperazin-2-one hydrochloride is a heterocyclic organic compound that holds significant interest for the pharmaceutical and life sciences sectors. As the hydrochloride salt of 1-phenylpiperazin-2-one, it serves as a crucial intermediate and building block in the synthesis of more complex, biologically active molecules. Its structural framework, featuring a phenyl group attached to a piperazinone ring, is a common motif in medicinal chemistry.

This compound is particularly valuable in the development of therapeutic agents targeting the central nervous system (CNS). Researchers utilize it in the exploration of novel psychoactive drugs and potential treatments for neurological disorders. Its applications extend to neuroscience research, where it and its derivatives are employed to investigate biological targets like serotonin receptors, aiding in the understanding of mood disorders and the development of next-generation antidepressant therapies. The stability and handling characteristics of this salt make it a practical reagent for incorporation into multi-step organic synthesis workflows. This guide provides a detailed overview of its chemical structure, known properties, and the analytical methodologies required for its comprehensive characterization.

Chemical Structure and Physicochemical Properties

The molecular structure of **1-Phenylpiperazin-2-one hydrochloride** consists of a piperazin-2-one ring system where one of the nitrogen atoms (at position 1) is substituted with a phenyl group. The hydrochloride salt is formed by the protonation of the second nitrogen atom.

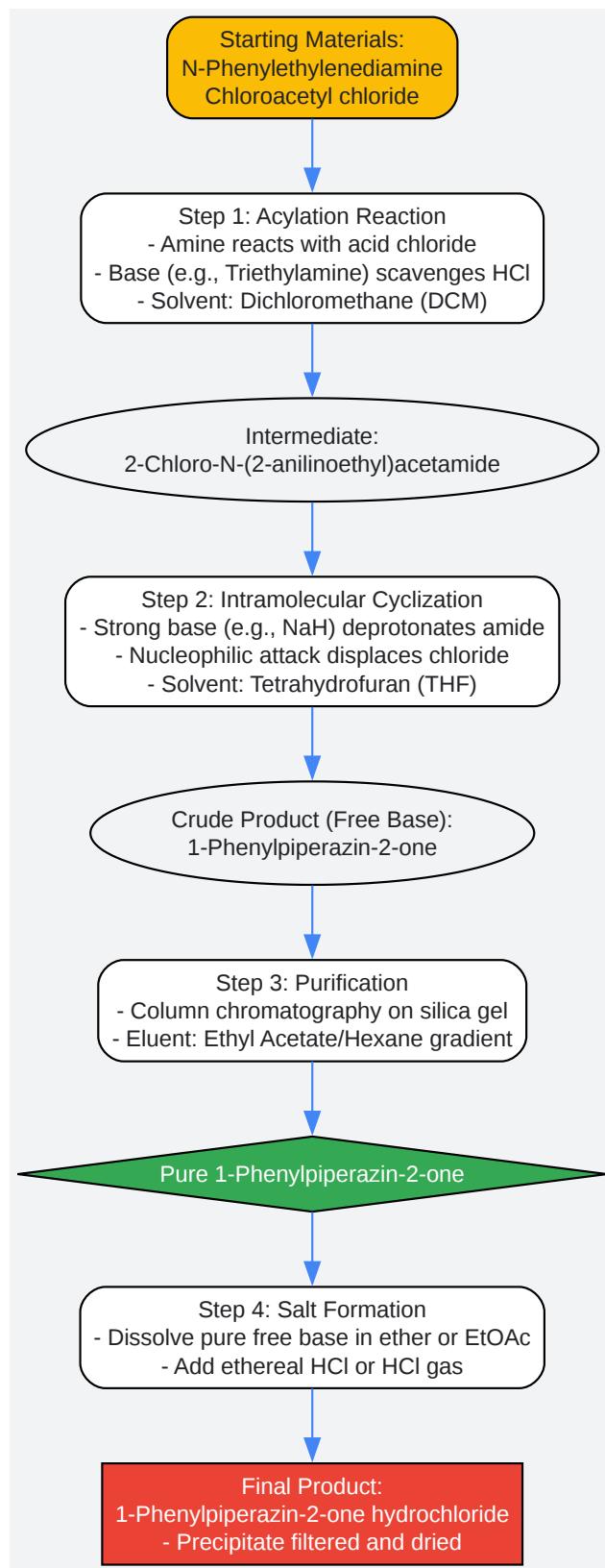
Caption: Chemical structure of **1-Phenylpiperazin-2-one hydrochloride**.

The known physicochemical properties of this compound are summarized in the table below. It is important to distinguish this compound from the more extensively documented 1-phenylpiperazine hydrochloride, which lacks the carbonyl group at the 2-position.

Property	Value	Source
CAS Number	90917-86-5	
Molecular Formula	C ₁₀ H ₁₂ N ₂ O·HCl	
Molecular Weight	212.68 g/mol	
Appearance	Beige powder	
Purity	≥ 95%	
Storage Conditions	0–8°C	

Proposed Synthesis and Purification Workflow

While specific, peer-reviewed synthesis routes for **1-Phenylpiperazin-2-one hydrochloride** are not extensively published, a logical and robust pathway can be proposed based on established organic chemistry principles. A common approach involves the cyclization of an N-substituted ethylenediamine precursor, followed by purification and salt formation.

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Caption: Proposed workflow for the synthesis of **1-Phenylpiperazin-2-one hydrochloride**.

Experimental Protocol: Proposed Synthesis

This protocol is a representative, hypothetical procedure. Researchers should perform their own reaction optimization and safety assessments.

- Acylation:
 - To a stirred, cooled (0°C) solution of N-phenylethylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM), add chloroacetyl chloride (1.1 eq) dropwise.
 - Causality: The reaction is performed at 0°C to control the exothermic acylation. Triethylamine is a non-nucleophilic base used to neutralize the HCl byproduct, preventing protonation of the starting amine and driving the reaction to completion.
- Work-up and Isolation of Intermediate:
 - Allow the reaction to warm to room temperature and stir for 4 hours.
 - Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, 2-chloro-N-(2-anilinoethyl)acetamide.
- Cyclization:
 - Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF).
 - Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0°C.
 - Causality: NaH is a strong, non-nucleophilic base required to deprotonate the less acidic amide nitrogen, initiating an intramolecular Williamson ether-like synthesis to form the piperazinone ring. THF is a suitable aprotic solvent for reactions involving NaH.
- Work-up and Purification:

- After stirring overnight at room temperature, quench the reaction carefully by the slow addition of water.
- Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate.
- Purify the crude 1-phenylpiperazin-2-one by flash column chromatography on silica gel.
- Hydrochloride Salt Formation:
 - Dissolve the purified free base in anhydrous diethyl ether.
 - Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
 - Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield **1-Phenylpiperazin-2-one hydrochloride**.
 - Causality: Converting the free base to its hydrochloride salt often increases stability, improves crystallinity, and enhances water solubility, which is advantageous for handling and formulation.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for determining the purity of a synthesized compound and for monitoring reaction progress.

Protocol for HPLC Analysis:

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).

- Mobile Phase: A gradient elution is typically employed for separating polar and non-polar impurities. For example:
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm, chosen to correspond with the UV absorbance of the phenyl group.
- Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol.
- Validation: The purity is calculated from the peak area percentage of the main product peak relative to the total area of all observed peaks.

Structural Elucidation: Spectroscopic Methods

NMR is the most powerful technique for unambiguous structure determination. Both ^1H and ^{13}C NMR spectra provide detailed information about the molecular framework.

Expected ^1H NMR Signals:

- Aromatic Protons: Signals in the ~6.8-7.5 ppm range corresponding to the protons on the phenyl ring.
- Piperazinone Protons: Multiple signals in the ~3.0-4.5 ppm range, likely appearing as complex multiplets or triplets, corresponding to the three methylene ($-\text{CH}_2-$) groups in the piperazinone ring.
- Amine Protons: A broad signal for the two N^+H_2 protons, which may exchange with deuterium in solvents like D_2O .

Expected ^{13}C NMR Signals:

- Carbonyl Carbon: A characteristic signal in the ~165-175 ppm range.
- Aromatic Carbons: Multiple signals between ~115-150 ppm.
- Aliphatic Carbons: Signals for the piperazinone ring carbons in the ~40-60 ppm range.

Protocol for NMR Sample Preparation and Acquisition:

- Weigh approximately 5-10 mg of the sample.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD) in an NMR tube. DMSO-d₆ is often a good choice for hydrochloride salts.
- Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Causality: 2D NMR experiments are crucial for assigning specific proton and carbon signals. COSY helps establish proton-proton couplings within the piperazinone ring, while HSQC correlates each proton signal to its directly attached carbon.

MS is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis.

Protocol for Mass Spectrometry Analysis:

- Technique: Electrospray Ionization (ESI) is ideal for polar, salt-like compounds. This is often coupled with liquid chromatography (LC-MS).
- Mode: Positive ion mode will detect the protonated molecule of the free base, [M+H]⁺.
- Expected Ion: For C₁₀H₁₂N₂O, the expected exact mass for the [M+H]⁺ ion would be approximately 177.1028 m/z.
- Analysis: The high-resolution mass spectrum should be used to confirm the elemental composition. The MS/MS fragmentation pattern can further validate the structure by showing characteristic losses (e.g., loss of a CO group).

FT-IR spectroscopy is a rapid and simple method to identify the key functional groups present in the molecule.

Expected Characteristic Absorption Bands:

- N-H Stretch: A broad band in the range of 2400-3200 cm^{-1} is characteristic of the amine hydrochloride salt.
- C=O Stretch: A strong, sharp absorption band around 1650-1680 cm^{-1} corresponding to the tertiary amide (lactam) carbonyl group.
- C-N Stretch: Bands in the 1100-1300 cm^{-1} region.
- Aromatic C=C Stretch: Peaks around 1450-1600 cm^{-1} .
- Aromatic C-H Bending: Sharp peaks in the 690-900 cm^{-1} region indicating the substitution pattern of the phenyl ring.

Protocol for FT-IR Analysis (KBr Pellet Method):

- Grind a small amount (~1 mg) of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic
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